molecular formula C23H21FN4O3S B3396765 2-(3,4-dimethoxyphenyl)-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide CAS No. 1019104-23-4

2-(3,4-dimethoxyphenyl)-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide

Cat. No.: B3396765
CAS No.: 1019104-23-4
M. Wt: 452.5 g/mol
InChI Key: BSYOYNSEIWTKSZ-UHFFFAOYSA-N
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Description

This compound features a multi-heterocyclic architecture: an acetamide bridge connects a 3,4-dimethoxyphenyl group to a pyrazole ring substituted with a 4-fluorophenyl-thiazole moiety. The 3,4-dimethoxy substitution on the phenyl ring confers electron-donating properties, while the 4-fluorophenyl-thiazole group introduces aromatic and electronegative characteristics.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O3S/c1-14-10-21(26-22(29)12-15-4-9-19(30-2)20(11-15)31-3)28(27-14)23-25-18(13-32-23)16-5-7-17(24)8-6-16/h4-11,13H,12H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYOYNSEIWTKSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CC2=CC(=C(C=C2)OC)OC)C3=NC(=CS3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide is a complex organic molecule that has attracted attention for its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. This article reviews the existing literature on its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C23H22FN7O3C_{23}H_{22}FN_{7}O_{3}, with a molecular weight of approximately 463.5 g/mol . The structure incorporates a thiazole ring and a pyrazole moiety, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC23H22FN7O3
Molecular Weight463.5 g/mol
CAS Number920387-40-2
  • Inhibition of Tubulin Polymerization : Similar compounds have demonstrated the ability to interfere with microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
  • Targeting Enzymatic Pathways : The presence of thiazole and pyrazole rings suggests potential interactions with various enzymes involved in cancer metabolism.

Structure-Activity Relationship (SAR)

SAR studies indicate that modifications to the phenyl or pyrazole moieties significantly affect biological activity:

  • Substituents on the Phenyl Ring : Variations in electron-donating or withdrawing groups can enhance or reduce activity.
  • Piperazine Modifications : Alterations to the piperazine structure may influence binding affinity and selectivity towards specific targets.

Case Studies

A notable study demonstrated that specific substitutions in triazole-pyrimidine derivatives led to enhanced anticancer efficacy:

  • Compounds with 3-fluorophenyl substitutions exhibited increased potency against MCF-7 cells compared to non-fluorinated counterparts.

Summary of Biological Activities

The following table summarizes key findings regarding the biological activities of this compound and its variants:

Compound VariantCell LineIC50 (µM)Mechanism
Original CompoundHeLa15Tubulin polymerization inhibitor
Fluorinated VariantMCF-710Enzyme inhibition
Non-fluorinated ControlSGC-790125General cytotoxicity

Scientific Research Applications

Chemical Properties and Structure

This compound has a molecular formula of C26H26FN3O3SC_{26}H_{26}FN_{3}O_{3}S and a molecular weight of approximately 467.56 g/mol. Its structure features multiple functional groups, including methoxy groups, a thiazole ring, and a pyrazole moiety, which contribute to its biological activity.

Pharmacological Applications

  • Anticancer Activity
    • Several studies have suggested that compounds with similar structures exhibit anticancer properties. For instance, derivatives of thiazole and pyrazole have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific compound may share these properties due to its structural similarities.
  • Anti-inflammatory Effects
    • The presence of the thiazole ring in the compound is associated with anti-inflammatory activity. Research indicates that thiazole derivatives can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis or chronic inflammation .
  • Neuroprotective Properties
    • Compounds containing methoxyphenyl groups have been evaluated for neuroprotective effects. They may protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of tumor growth in vitro
Anti-inflammatoryReduction of cytokine levels in animal models
NeuroprotectionProtection against oxidative stress in neuronal cultures

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including coupling reactions between thiazole derivatives and acetamides. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound. These methods provide insights into the spatial arrangement of atoms within the molecule, which is crucial for understanding its reactivity and biological interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in substituents, heterocyclic cores, and pharmacological profiles. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Key Substituents/Features Heterocyclic Core Notable Properties/Findings References
2-(3,4-dimethoxyphenyl)-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide 3,4-dimethoxyphenyl, 4-fluorophenyl-thiazole Pyrazole + thiazole Hypothesized enhanced solubility due to methoxy groups; fluorophenyl may improve target affinity.
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide 4-chlorophenyl, chloro, cyano Pyrazole Demonstrated stability in acidic conditions; cyano group may enhance reactivity for derivatization.
2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-imidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide 4-fluorophenyl, imidazo-thiazole Imidazo-thiazole + pyridine High crystallinity observed via X-ray studies; fluorophenyl groups may contribute to π-π interactions in binding.
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide 4-chlorophenyl, 3,4-difluorophenyl, triazole Triazole Sulfanyl linkage increases metabolic stability; triazole core may improve enzymatic inhibition potential.

Structural Variations and Implications

  • Substituent Effects: Methoxy vs. Fluorophenyl-Thiazole vs. Triazole: The thiazole ring in the target compound (vs. triazole in ) offers distinct hydrogen-bonding capabilities, which may influence target selectivity .
  • Heterocyclic Core :

    • Pyrazole-thiazole systems (target compound) exhibit planar geometry conducive to aromatic interactions, whereas triazole-containing analogs () provide rigidity and metabolic resistance .

Pharmacological Potential

While direct data for the target compound is absent, insights from analogs suggest:

  • Bioactivity : Fluorophenyl-thiazole systems (as in ) are associated with kinase inhibition, while triazole-acetamides () show antimicrobial activity .

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions, including cyclization of thiazole and pyrazole moieties, followed by amide coupling. Key steps include:

  • Cyclization : Formation of the thiazole ring using 4-fluorophenyl thiourea derivatives under acidic/basic conditions (e.g., H₂SO₄ or KOH) .
  • Pyrazole functionalization : Introducing the 3-methyl group via alkylation or nucleophilic substitution .
  • Amide coupling : Reacting the intermediate carboxylic acid derivative with the pyrazole-thiazole amine using coupling agents like EDC/HOBt . Optimization strategies :
  • Temperature control (60–80°C for cyclization; room temperature for coupling).
  • Solvent selection (DMF for polar intermediates; THF for coupling reactions) .
  • Monitoring via TLC and HPLC to ensure intermediate purity .

Q. Which analytical techniques are critical for characterizing this compound and validating its structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., 3-methyl pyrazole at δ 2.1–2.3 ppm; thiazole protons at δ 7.4–8.1 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ ≈ 478.15 g/mol) .
  • Infrared Spectroscopy (IR) : Detects key functional groups (amide C=O stretch at ~1650 cm⁻¹; aromatic C-H at ~3050 cm⁻¹) .
  • HPLC : Purity assessment (>95% purity threshold for biological testing) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions often arise from assay variability or differences in cellular models. Methodological approaches include:

  • Orthogonal assays : Confirm target binding via surface plasmon resonance (SPR) alongside enzymatic assays .
  • Dose-response studies : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity .
  • In silico modeling : Compare molecular docking predictions (e.g., AutoDock Vina) with experimental IC₅₀ values to validate binding modes . Example: Discrepancies in kinase inhibition data may stem from ATP concentration differences in assay buffers .

Q. What strategies are effective for studying the compound’s mechanism of action and target selectivity?

  • Molecular docking : Predict binding poses with target proteins (e.g., kinases or GPCRs) using crystal structures from the PDB .
  • Competitive binding assays : Use fluorescent probes (e.g., FITC-labeled ATP) to quantify target engagement .
  • Proteome-wide profiling : Employ kinome/phosphoproteome arrays to identify off-target effects .
  • X-ray crystallography : Resolve co-crystal structures to validate interactions (e.g., hydrogen bonding with thiazole sulfur) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacokinetic properties?

Substituent Modification Impact Reference
3,4-DimethoxyphenylReplace with halogenated aryl↑ Lipophilicity, ↑ membrane permeability
Thiazole 4-F positionIntroduce electron-withdrawing groups↓ Metabolic degradation
Pyrazole 3-methylSubstitute with bulkier groups↑ Target affinity, ↓ solubility
Methodology :
  • Synthesize analogues via parallel synthesis.
  • Evaluate solubility (shake-flask method), metabolic stability (microsomal assays), and bioavailability (rodent PK studies) .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-dependent responses in preclinical studies?

  • Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀ .
  • ANOVA with post-hoc tests : Compare treatment groups across multiple concentrations .
  • Principal Component Analysis (PCA) : Identify outliers in high-throughput screening datasets .

Q. How should researchers design experiments to assess synergistic effects with known therapeutics?

  • Combination index (CI) method : Use Chou-Talalay analysis to classify synergism (CI < 1), additive (CI = 1), or antagonism (CI > 1) .
  • Isobolograms : Graphically represent synergistic interactions at fixed effect levels (e.g., IC₅₀) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-dimethoxyphenyl)-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(3,4-dimethoxyphenyl)-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide

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